molecular formula C17H18N4O4 B12760436 (E)-8-(2,3-Dimethoxystyryl)theophylline CAS No. 147700-16-1

(E)-8-(2,3-Dimethoxystyryl)theophylline

Cat. No.: B12760436
CAS No.: 147700-16-1
M. Wt: 342.35 g/mol
InChI Key: FISHUKYNBKDWJR-CMDGGOBGSA-N
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Description

(E)-8-(2,3-Dimethoxystyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly found in medications used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound’s unique structure, which includes a styryl group and methoxy substituents, may impart specific biological activities and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2,3-Dimethoxystyryl)theophylline typically involves the reaction of theophylline with a suitable styryl derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with theophylline to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2,3-Dimethoxystyryl)theophylline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the styryl group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce ethyl derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Investigating its potential as a therapeutic agent for respiratory diseases or as a stimulant.

    Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)theophylline likely involves its interaction with adenosine receptors, similar to other xanthine derivatives. By blocking adenosine receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, the styryl group may interact with specific molecular targets, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A well-known xanthine derivative used to treat respiratory diseases.

    Caffeine: Another xanthine derivative with stimulant effects.

    Pentoxifylline: A xanthine derivative used to improve blood flow in peripheral vascular disease.

Uniqueness

(E)-8-(2,3-Dimethoxystyryl)theophylline is unique due to its specific structural modifications, which may impart distinct biological activities compared to other xanthine derivatives. The presence of the styryl group and methoxy substituents can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in therapeutic applications.

Properties

CAS No.

147700-16-1

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H18N4O4/c1-20-15-13(16(22)21(2)17(20)23)18-12(19-15)9-8-10-6-5-7-11(24-3)14(10)25-4/h5-9H,1-4H3,(H,18,19)/b9-8+

InChI Key

FISHUKYNBKDWJR-CMDGGOBGSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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